Diclofenac Diethylamine Diclofenac Diethylamine structure in first source
Brand Name: Vulcanchem
CAS No.: 78213-16-8
VCID: VC21341766
InChI: InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3
SMILES: Array
Molecular Formula: C18H22Cl2N2O2
Molecular Weight: 369.3 g/mol

Diclofenac Diethylamine

CAS No.: 78213-16-8

Cat. No.: VC21341766

Molecular Formula: C18H22Cl2N2O2

Molecular Weight: 369.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diclofenac Diethylamine - 78213-16-8

Specification

CAS No. 78213-16-8
Molecular Formula C18H22Cl2N2O2
Molecular Weight 369.3 g/mol
IUPAC Name 2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine
Standard InChI InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3
Standard InChI Key ZQVZPANTCLRASL-UHFFFAOYSA-N
Canonical SMILES CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Appearance White to slightly yellowish crystalline powder
Colorform Crystals from ether-petroleum ether
Melting Point 283-285 °C
156-158 °C
283 - 285 °C

Introduction

Physical and Chemical Properties

Diclofenac diethylamine, the diethylamine salt of diclofenac, possesses distinct physical and chemical characteristics that influence its pharmacological behavior and formulation potential.

Basic Properties

The compound is characterized by the following fundamental properties:

PropertyValue
Chemical FormulaC18H22Cl2N2O2
Molecular Weight369.29
CAS Number78213-16-8
Physical StateCrystalline solid
ColorWhite to off-white
Melting Point145-148°C
StabilityHygroscopic
Storage ConditionsRoom temperature, inert atmosphere

Solubility Profile

The solubility characteristics of diclofenac diethylamine are crucial for its formulation and bioavailability:

SolventSolubility
DMSO74 mg/mL (200.38 mM)
Ethanol74 mg/mL (200.38 mM)
DMF30 mg/mL
PBS (pH 7.2)2 mg/mL
WaterInsoluble

Mechanism of Action

The therapeutic effects of diclofenac diethylamine stem from multiple pharmacological mechanisms, with inhibition of prostaglandin synthesis being the primary mode of action.

Primary Mechanism

Diclofenac diethylamine exerts its anti-inflammatory, antipyretic, and analgesic effects predominantly through inhibition of prostaglandin synthesis by inhibiting cyclooxygenase (COX) enzymes . This inhibition reduces the production of prostaglandins, which are key mediators in inflammation, pain, and fever.

COX Inhibition Profile

EnzymeIC50 Value
Human COX-1 (in CHO cells)4 nM
Human COX-2 (in CHO cells)1.3 nM
Ovine COX-15.1 μM
Ovine COX-20.84 μM

This compound demonstrates a low to moderate preference (approximately 10-fold) for blocking the COX-2 isoenzyme, which may contribute to its somewhat lower incidence of gastrointestinal complaints compared to other NSAIDs like indomethacin and aspirin .

Secondary Mechanisms

Pharmacological Profile

Diclofenac diethylamine demonstrates a diverse pharmacological profile that extends beyond its primary anti-inflammatory effects.

Anti-inflammatory Activity

The compound's potent anti-inflammatory properties have been demonstrated in various experimental models. At a dose of 10 mg/kg, diclofenac exhibits significant anti-inflammatory effects in mice models . These effects are primarily attributed to its inhibition of prostaglandin synthesis, a crucial component of the inflammatory cascade.

Analgesic Effects

The analgesic properties of diclofenac diethylamine are closely linked to its anti-inflammatory mechanisms. By inhibiting prostaglandin synthesis, it reduces the sensitization of pain receptors to mechanical stimulation and other inflammatory mediators, thereby alleviating pain .

Other Pharmacological Activities

Clinical Studies and Efficacy

The therapeutic efficacy of diclofenac diethylamine has been evaluated in various clinical settings, with significant emphasis on its topical applications.

Efficacy in Acute Neck Pain

A randomized, double-blind, placebo-controlled study investigated the efficacy and safety of diclofenac diethylamine 1.16% gel in acute neck pain . The results demonstrated pronounced benefits of the active treatment over placebo:

ParameterDDEA 1.16% Gel (N = 36)Placebo (N = 36)p-value
Mean Pain Intensity at Study End (mm)19.5 (12.9)56.9 (16.1)p < 0.0001
LS Mean Pain Intensity (mm)17.8 (2.1)56.3 (2.4)p < 0.0001
Treatment Rating as "Good" to "Excellent"100%19.4%p < 0.0001

These findings indicate that diclofenac diethylamine 1.16% gel effectively reduces pain intensity and improves function in patients suffering from acute neck pain.

Patient Demographics in Clinical Studies

The demographic profile of participants in studies evaluating diclofenac diethylamine provides important context for interpreting efficacy results:

Demographic ParameterDDEA 1.16% Gel (N = 36)Placebo (N = 36)
Age (years) – mean ± SD (range)29.8 ± 10.5 (19–65)37.8 ± 15.2 (18–74)
Sex (male) – n (%)19 (52.8)14 (38.9)
Time from onset of pain (hours) – mean ± SD (range)246.5 ± 306.5 (23–1491)248.4 ± 348.3

Pharmacokinetics

Understanding the pharmacokinetic profile of diclofenac diethylamine is essential for optimizing its therapeutic applications, particularly for topical formulations.

Absorption and Bioavailability

Topical formulations of diclofenac diethylamine, including gels and transdermal patches, demonstrate variable absorption and bioavailability profiles. In comparative studies, transdermal diclofenac patches showed a low relative bioavailability of approximately 0.22% of the applied dose . This limited systemic absorption represents an advantage in terms of reducing systemic adverse effects while maintaining local therapeutic efficacy.

Plasma Concentration Profile

After application of a single diclofenac patch (removed after 12 hours), the maximum plasma concentration (Cmax) was reported to be 0.81 ± 0.11 ng/mL, reached 12 hours after patch removal . This delayed peak plasma concentration suggests a depot effect in the skin, with gradual release into the systemic circulation.

Comparative Pharmacokinetics

Pharmacokinetic studies have compared diclofenac diethylamine in different pharmaceutical dosage forms, including marketed gel and formulated transdermal patches . These studies utilized RP-HPLC analysis with WinNonlin software to determine key pharmacokinetic parameters, providing valuable insights into the compound's behavior in different delivery systems.

Formulations and Applications

Diclofenac diethylamine is available in various formulations, each designed for specific therapeutic applications.

Topical Gel Formulations

The 1.16% diclofenac diethylamine gel formulation has been clinically proven effective and well-tolerated in acute and chronic musculoskeletal conditions . This concentration appears to provide optimal therapeutic effects while maintaining a favorable safety profile.

Transdermal Patch Formulations

Transdermal patches containing diclofenac diethylamine offer an alternative delivery system, providing sustained release of the active compound over an extended period. The pharmacokinetic properties of these patches have been studied, showing low systemic bioavailability but potentially sufficient local effects .

Analytical Methods for Formulation Assessment

High-performance liquid chromatography (HPLC) methods have been developed for the quantitative determination of diclofenac diethylamine in various formulations. One validated method utilizes a Hypersil RP C18 column with a mobile phase mixture of potassium dihydrogen buffer pH 2.5 and acetonitrile in the ratio of 30:70 v/v at an isocratic flow rate of 1 mL/min, with a retention time of 5.3 minutes for diclofenac diethylamine .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator